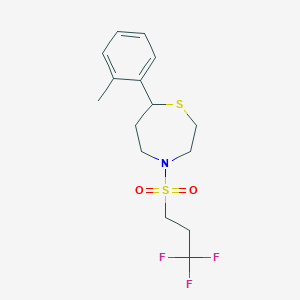
7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C15H20F3NO2S2 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
Thiosulfonylation of Alkenes : A study by He et al. (2018) describes a three-component reaction involving 1-(2-allylaryl)thioureas, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions, leading to sulfonated [3,1]-benzothiazepines. This reaction proceeds smoothly at room temperature without catalysts or additives, representing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group, which could be related to the synthesis or reactivity of compounds like 7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane (He et al., 2018).
Olefination Reactions : Alonso et al. (2005) utilized 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones in the Julia-Kocienski olefination reaction with carbonyl compounds. The study demonstrates that sulfones like BTFP can be prepared from thiophenol through an alkylation/oxidation sequence, providing insights into the reactivity and potential applications of sulfonyl-containing compounds in olefination reactions (Alonso et al., 2005).
Material Science Applications
Proton Exchange Membranes : Gao et al. (2020) investigated the hydrolytic and oxidative stability of sulfonated polynaphthylimides (SPIs), where the chemical structure directly influences performance. This research is relevant to understanding the stability and application of sulfonyl-containing polymers in proton exchange membranes, which could extend to the structural considerations of compounds like this compound (Gao et al., 2020).
Eigenschaften
IUPAC Name |
7-(2-methylphenyl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S2/c1-12-4-2-3-5-13(12)14-6-8-19(9-10-22-14)23(20,21)11-7-15(16,17)18/h2-5,14H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIPBCJJQGEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)
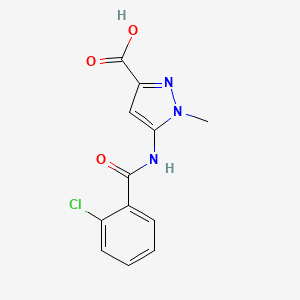
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)
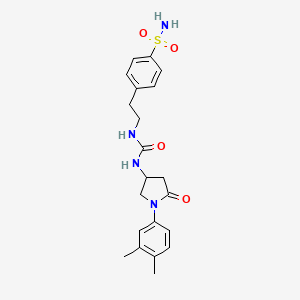
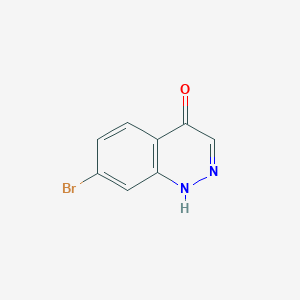
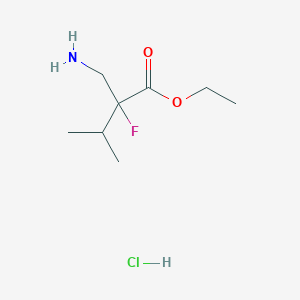
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
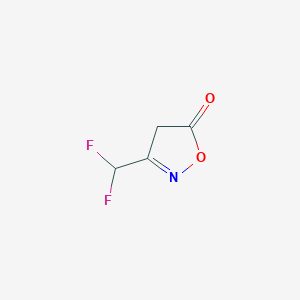
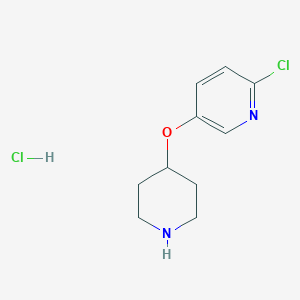
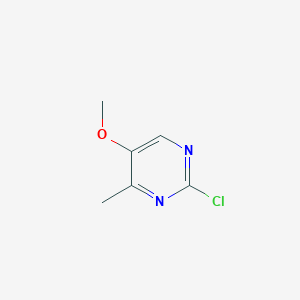
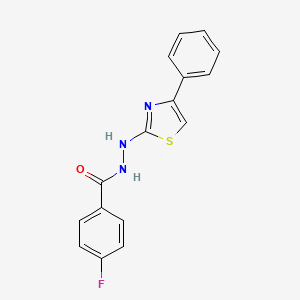
![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
